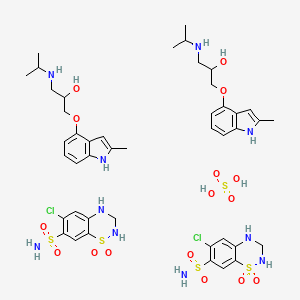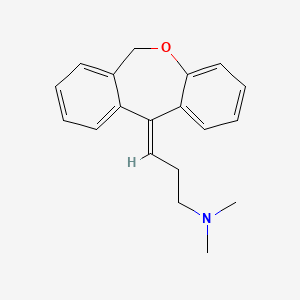
Cefsulodin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefsulodin is a third-generation cephalosporin antibiotic that was discovered by Takeda Pharmaceutical Company in 1977 . It is particularly effective against Pseudomonas aeruginosa, a common pathogen responsible for various infections . This compound is often used in selective media, such as this compound-irgasan-novobiocin agar, to isolate specific microorganisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cefsulodine involves multiple steps, starting from the core cephalosporin structureThe exact synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature .
Industrial Production Methods
Industrial production of cefsulodine involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, stringent quality control measures, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Cefsulodin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing groups in the molecule.
Reduction: Reduction reactions can affect the carbonyl groups present in the structure.
Substitution: Common in the modification of the cephalosporin core to enhance its antibacterial activity.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride.
Substituting Agents: Including various alkylating agents and nucleophiles.
Major Products
The major products formed from these reactions are typically derivatives of cefsulodine with modified antibacterial properties. These derivatives are often studied for their enhanced efficacy and reduced resistance .
Wissenschaftliche Forschungsanwendungen
Cefsulodin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cephalosporin derivatives.
Biology: Employed in microbiological studies to isolate and identify specific bacterial strains.
Medicine: Investigated for its potential in treating infections caused by Pseudomonas aeruginosa.
Industry: Utilized in the water and dairy industries to test the quality of products
Wirkmechanismus
Cefsulodin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall. This inhibition leads to cell lysis and death of the bacteria . The primary molecular targets are penicillin-binding proteins 1a, 1b, and 3 .
Vergleich Mit ähnlichen Verbindungen
Cefsulodin is unique among cephalosporins due to its high specificity for Pseudomonas aeruginosa. Similar compounds include:
Ceftazidime: Another third-generation cephalosporin with broad-spectrum activity.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Cefotaxime: A third-generation cephalosporin effective against a wide range of bacteria.
This compound’s specificity for Pseudomonas aeruginosa makes it particularly valuable in clinical settings where this pathogen is a concern .
Eigenschaften
CAS-Nummer |
62587-73-9 |
|---|---|
Molekularformel |
C22H20N4O8S2 |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
(1R)-2-[[(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxo-1-phenylethanesulfonate |
InChI |
InChI=1S/C22H20N4O8S2/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34)/t15-,17-,21-/m1/s1 |
InChI-Schlüssel |
SYLKGLMBLAAGSC-QLVMHMETSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N |
Isomerische SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)O)C[N+]4=CC=C(C=C4)C(=O)N |
Key on ui other cas no. |
62587-73-9 |
Verwandte CAS-Nummern |
52152-93-9 (Parent) 52152-93-9 (mono-hydrochloride salt) |
Synonyme |
Abbott 46811 Cefsulodin Cefsulodin Monosodium Salt Cefsulodin Sodium CGP 7174 E CGP-7174-E CGP7174E Monaspor Monosodium Salt, Cefsulodin Pyocefal SCE 129 SCE-129 SCE129 Sodium, Cefsulodin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N5,N5-dimethylbenzo[c][1,2,5]oxadiazole-4,5-diamine](/img/structure/B1200156.png)








